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molecular formula C5H6Cl2OS B8443747 Dimethylthiomalonyl chloride

Dimethylthiomalonyl chloride

Cat. No. B8443747
M. Wt: 185.07 g/mol
InChI Key: QWTWXTJEQDZSBG-UHFFFAOYSA-N
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Patent
US04302238

Procedure details

To a stirred solution of 7.2 ml (9.2 grams, 0.08 mole; 85% in carbon tetrachloride) of thiophosgene in 50 ml of carbon tetrachloride under an argon atmosphere was added dropwise 70.0 grams of an ethyl acetate solution containing 5.6 grams (0.08 mole) of dimethylketene. The addition required five minutes during which time the reaction mixture temperature rose from 25° C. to 32° C. Upon completion of addition the reaction mixture was stirred at ambient temperature for 16 hours. The reaction mixture was concentrated under reduced pressure to a semi-solid residue. The residue was slurried in petroleum ether and a solid collected by filtration. The solid, mp 112°-114° C., was the dimethylketene dimer. The filtrate was concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure to give 2.2 grams of dimethylthiomalonyl dichloride; bp 62°-67° C./8-8.5mm. The nmr spectrum was consistent with the assigned structure.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(Cl)=[S:2].C(OCC)(=O)C.[CH3:11][C:12]([CH3:15])=[C:13]=[O:14].C(Cl)(Cl)(Cl)[Cl:17]>>[CH3:11][C:12]([CH3:15])([C:13]([Cl:17])=[O:14])[C:1]([Cl:4])=[S:2]

Inputs

Step One
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
70 g
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
CC(=C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition required five minutes during which time the reaction mixture temperature
Duration
5 min
CUSTOM
Type
CUSTOM
Details
rose from 25° C. to 32° C
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure to a semi-solid residue
FILTRATION
Type
FILTRATION
Details
a solid collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residual oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C(=S)Cl)(C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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